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Compound of Interest

4-Benzyloxy-3-
Compound Name:
methoxyphenylacetonitrile

Cat. No.: B167791

An In-depth Technical Guide to 2-[3-methoxy-4-(phenylmethoxy)phenyl]acetonitrile
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-[3-methoxy-4-
(phenylmethoxy)phenyl]acetonitrile, a key chemical intermediate. The document details its
chemical identity, physicochemical properties, synthesis protocols, and its role as a precursor in
the development of potentially bioactive molecules.

Chemical Identity and Descriptors

The subject of this guide is the organic compound commonly known as 4-Benzyloxy-3-
methoxyphenylacetonitrile. Its formal IUPAC name is 2-[3-methoxy-4-
(phenylmethoxy)phenyl]acetonitrile.[1] This compound is a notable intermediate in organic
synthesis due to its reactive nitrile group and the presence of a protected catechol moiety.[2]

Table 1: Chemical Identifiers
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Identifier

Value

IUPAC Name

2-[3-methoxy-4-
(phenylmethoxy)phenyllacetonitrile[1]

Common Name

4-Benzyloxy-3-methoxyphenylacetonitrile

CAS Number

1700-29-4[1][3]

Molecular Formula

C16H1sNO2[1][3][4]

Molecular Weight 253.30 g/mol
InChl Key KSOYPRFHKIOHMY-UHFFFAOYSA-N[3][4]
COC1=C(C=CC(=C1)CC#N)OCC2=CC=CC=C2
SMILES
[4]
2-[3-methoxy-4-
(phenylmethoxy)phenyllethanenitrile, 2-[4-
Synonyms

(benzyloxy)-3-methoxy-phenyl]acetonitrile, [4-
(benzyloxy)-3-methoxyphenyl]acetonitrile[1]

Physicochemical Properties

The compound is typically a solid at room temperature and exhibits solubility in common

organic solvents.[2] Its properties make it suitable for a variety of chemical transformations.

Table 2: Physicochemical Data
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Property Value Source
Physical State Solid [2]
Appearance Yellow solid [1]
Melting Point 65-66 °C [1]

Soluble in ethanol,
Solubility dichloromethane; Limited [2]

solubility in water

Predicted XlogP 2.8 [4]

Synthesis

The primary route for synthesizing 2-[3-methoxy-4-(phenylmethoxy)phenyllacetonitrile involves
the benzylation of the phenolic hydroxyl group of 4-hydroxy-3-methoxyphenylacetonitrile. This
reaction protects the hydroxyl group, allowing for further selective modifications at other
positions of the molecule.

Synthetic Workflow

The synthesis is a standard Williamson ether synthesis, where the phenoxide, formed by
deprotonating 4-hydroxy-3-methoxyphenylacetonitrile with a base like potassium carbonate,
acts as a nucleophile, attacking the electrophilic benzyl bromide.
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Starting Materials

4-Hydroxy-3-methoxyphenylacetonitrile Benzyl Bromide Potassium Carbonate (Base) Acetone (Solvent)
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A generalized workflow for the synthesis of the title compound.
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Detailed Experimental Protocol

The following protocol is adapted from a literature procedure for the synthesis of 2-[3-methoxy-
4-(phenylmethoxy)phenyl]acetonitrile.[1]

Materials:

e 4-hydroxy-3-methoxyphenylacetonitrile (1.0 eq.)
e Benzyl bromide (1.1 eq.)

o Potassium carbonate (K2COs) (1.2 eq.)

o Acetone (Anhydrous)

e Dichloromethane (DCM)

¢ 2N Sodium Hydroxide (NaOH) solution

e Brine (saturated NaCl solution)

e Anhydrous Sodium Sulfate (NazSOa)

Procedure:

To a solution of 4-hydroxy-3-methoxyphenylacetonitrile (1.0 eq.) in acetone, add potassium
carbonate (1.2 eq.). Stir the resulting suspension for 10 minutes at room temperature.

e Slowly add benzyl bromide (1.1 eq.) to the mixture using a syringe.

o Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress
using thin-layer chromatography (TLC).

 After the reaction is complete, cool the suspension to room temperature and separate the
solid precipitate by filtration. Wash the solid with a small amount of acetone.

o Combine the filtrates and concentrate under reduced pressure to remove the acetone.

e Dilute the residue with dichloromethane (50 mL).
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» Wash the organic layer sequentially with 2N NaOH solution (30 mL) and brine (30 mL).

» Dry the organic layer over anhydrous Na:=SOa, filter, and remove the solvent under vacuum
to yield the final product, 2-[3-methoxy-4-(phenylmethoxy)phenyl]acetonitrile, as a yellow
solid.[1]

Applications in Drug Discovery and Development

While direct biological activity data for 2-[3-methoxy-4-(phenylmethoxy)phenyl]acetonitrile is
limited, its significance lies in its role as a versatile synthetic intermediate. Its precursor, 4-
hydroxy-3-methoxyphenylacetonitrile, is a known intermediate in the synthesis of the anesthetic
agent propanidid.[5] The structural motif of the title compound is present in various classes of
biologically active molecules.

Derivatives of structurally related methoxyphenylacetonitriles and benzylated phenyl
compounds have shown a wide range of pharmacological activities, suggesting potential
applications for derivatives of the title compound.

Table 3: Biological Activities of Structurally Related Compound Classes

. . . Potential
Compound Class Biological Activity . Reference
Therapeutic Area

Bromo-methoxyphenyl  Anticancer, Oncology, Infectious 6]
derivatives Antimicrobial Diseases
Benzothiazole MAO-B Inhibition, . )

o o Parkinson's Disease [7]
derivatives Antioxidant
Methoxyphenylacetoni Various (e.g.,

) Precursors to APls ) [819]

triles Antidepressants)

Methoxybenzoic acid ] .
o Anticancer, Cytotoxic Oncology [10]
derivatives

The presence of the nitrile group allows for its conversion into other functional groups such as
carboxylic acids, amines, or tetrazoles, opening pathways to a diverse range of derivatives.
The benzyloxy group serves as a stable protecting group for the phenol, which can be
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selectively removed at a later synthetic stage to yield free hydroxyl functionality, a common
feature in many active pharmaceutical ingredients.

Logical Workflow for Derivative Synthesis and
Evaluation

The development of novel therapeutic agents from 2-[3-methoxy-4-
(phenylmethoxy)phenyl]jacetonitrile would typically follow a structured workflow involving
chemical modification followed by biological screening.
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Logical workflow for drug discovery based on the core scaffold.
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Representative Experimental Protocol: Cell Viability
(MTT) Assay

To assess the potential cytotoxic activity of novel derivatives synthesized from the title
compound, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
assay can be employed. This protocol is a representative method used for evaluating the
anticancer potential of new chemical entities.[6][10]

Materials:

Cancer cell line (e.g., MCF-7, HelLa)

o Complete cell culture medium (e.g., DMEM with 10% FBS)

o 96-well cell culture plates

e Test compounds (dissolved in DMSO)

e MTT solution (5 mg/mL in PBS)

e Solubilization buffer (e.g., DMSO or a solution of SDS in HCI)

» Microplate reader

Procedure:

o Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well
in 100 pL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2
atmosphere to allow for cell attachment.

o Compound Treatment: Prepare serial dilutions of the test compounds in culture medium.
Remove the old medium from the wells and add 100 pL of the medium containing the test
compounds at various concentrations. Include wells with medium and vehicle (DMSO) as a
negative control.

e Incubation: Incubate the plates for 48-72 hours at 37°C.
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o MTT Addition: After incubation, remove the compound-containing medium and add 100 pL of
fresh medium plus 10 pL of MTT stock solution to each well. Incubate for another 3-4 hours.

e Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 pL of
solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

» Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a
microplate reader.

» Data Analysis: Calculate the percentage of cell viability for each concentration relative to the
vehicle-treated control cells. Determine the ICso (half-maximal inhibitory concentration) value
for each compound.

Conclusion

2-[3-methoxy-4-(phenylmethoxy)phenyl]acetonitrile is a valuable chemical intermediate with
significant potential in synthetic and medicinal chemistry. While it may not possess prominent
biological activity itself, its utility as a scaffold for generating diverse libraries of novel
compounds is clear. The established synthetic route is efficient, and the compound's functional
groups provide multiple handles for chemical modification. Researchers in drug development
can leverage this intermediate as a starting point for programs targeting a range of therapeutic
areas, including oncology and neurodegenerative diseases, building upon the known activities
of structurally related molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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